Technical Whitepaper: 3-Bromo-2-phenoxypyridine
Technical Whitepaper: 3-Bromo-2-phenoxypyridine
This technical guide details the physiochemical profile, synthetic pathways, and application workflows for 3-Bromo-2-phenoxypyridine , a critical halogenated heterocyclic building block in medicinal chemistry.[1][2][3][4]
[1][2][3][4]
CAS Registry Number: 1167991-22-1 MDL Number: MFCD14584706 Formula: C₁₁H₈BrNO Molecular Weight: 250.09 g/mol [1][2][3][4]
Executive Summary & Core Identity
3-Bromo-2-phenoxypyridine is a bifunctional pyridine scaffold characterized by an ether linkage at the C2 position and a reactive bromide handle at the C3 position.[1][2][3][4] It serves as a strategic intermediate in the synthesis of fused tricyclic systems (e.g., thienopyridines, furopyridines) and kinase inhibitors. Its value lies in the orthogonal reactivity of its substituents: the phenoxy group acts as a stable ether linkage (or potential leaving group under extreme conditions), while the C3-bromide is primed for palladium-catalyzed cross-coupling reactions.[1]
Physiochemical Profile
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Low-melting solid; may appear as oil if impure.[1][2][3][4] |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Poor water solubility.[1] |
| LogP (Calc) | ~3.2 - 3.5 | Lipophilic scaffold.[1][2][3][4] |
| Storage | Inert atmosphere, 2–8°C | Light sensitive; protect from oxidation.[2][3] |
Synthetic Routes & Mechanistic Insight
The synthesis of 3-bromo-2-phenoxypyridine is a classic example of Regioselective Nucleophilic Aromatic Substitution (
The Primary Route: Displacement on 2,3-Dibromopyridine
The most robust industrial route involves the reaction of 2,3-dibromopyridine with phenol in the presence of a base.[1]
Reaction Logic:
In 2,3-dihalopyridines, the C2 position is significantly more electrophilic than the C3 position.[1] This is due to the inductive electron-withdrawing effect of the adjacent nitrogen atom and the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate (resonance stabilization). The C3 position, being
Experimental Protocol (Standardized)
-
Reagents: 2,3-Dibromopyridine (1.0 eq), Phenol (1.1 eq),
or (2.0 eq).[1] -
Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and increase phenoxide nucleophilicity).
-
Conditions: Heat to 80–100°C for 4–12 hours.
Step-by-Step Methodology:
-
Activation: Dissolve phenol in anhydrous DMF under
. Add and stir at RT for 30 min to generate the phenoxide anion. -
Addition: Add 2,3-dibromopyridine to the mixture.
-
Reaction: Heat the slurry to 90°C. Monitor via HPLC/TLC for the consumption of the dibromide.
-
Workup: Cool to RT. Dilute with water (precipitates the product or oils it out). Extract with EtOAc. Wash organics with 1M NaOH (to remove excess phenol) followed by brine.
-
Purification: Recrystallization from hexanes/EtOAc or silica column chromatography.
Mechanistic Visualization
The following diagram illustrates the regioselective attack at C2 versus C3.
Figure 1: Mechanistic pathway showing the preferential nucleophilic attack at the C2 position due to nitrogen-assisted stabilization of the intermediate.
Functionalization & Reactivity[1][2][3][4][5]
Once synthesized, the C3-Bromide becomes the primary handle for diversification.[1] The phenoxy group at C2 remains inert under standard cross-coupling conditions, acting as a stable spectator.
A. Suzuki-Miyaura Coupling
Used to install aryl or heteroaryl groups at the C3 position.[2][3][4]
-
Catalyst System:
or are effective due to the steric accessibility of the C3 position. -
Base:
(aqueous) or . -
Application: Synthesis of biaryl systems for kinase inhibition (e.g., p38 MAP kinase inhibitors).
B. Buchwald-Hartwig Amination
Used to introduce amine functionality, critical for adjusting solubility and pKa in drug candidates.[1][2][3]
-
Catalyst System:
with Xantphos or BINAP. -
Base:
or NaOtBu.[3] -
Note: The phenoxy group does not interfere, but strong bases (LiHMDS) should be used with caution to avoid potential displacement of the phenoxy group if the ring is highly electron-deficient.
C. Intramolecular Cyclization (Advanced)
Under specific conditions (e.g., Pd-catalyzed C-H activation), the phenyl ring of the phenoxy group can be coupled to the C3 position to form benzofuro[2,3-b]pyridine derivatives.[1]
Reactivity Workflow
Figure 2: Divergent synthetic pathways utilizing the C3-bromide handle.
Handling, Safety & Stability
Safety Profile (E-E-A-T)
While specific toxicological data for this exact CAS is limited, it should be handled as a Class 6.1 Toxic substance, similar to its parent 2,3-dibromopyridine.[1]
-
Hazards: Skin irritant (H315), Eye irritant (H319), STOT SE 3 (H335).[1]
-
Precaution: Avoid inhalation of dust/vapors. The phenoxy moiety increases lipophilicity, potentially aiding skin absorption.
Stability & Storage[1][2][3][4][6]
-
Hydrolysis: The ether linkage is stable to aqueous acid and base at room temperature.
-
Oxidation: The pyridine nitrogen is susceptible to N-oxidation by mCPBA or
to form N-oxides.[1][2][3][4] -
Shelf Life: Stable for >2 years if stored dry at 4°C.[4]
References
-
Schlosser, M., et al. (2005). Regioselective functionalization of halopyridines.[5][6] European Journal of Organic Chemistry.[7] (General reference for regioselectivity in dihalopyridines).
-
PubChem. (n.d.). Compound Summary: 3-Bromo-2-phenoxypyridine.[1][2][3][4][8][9] National Library of Medicine. Retrieved from [Link]
Sources
- 1. CN104628499A - Method for preparing 2'-bromo -2-hydroxy-biphenyl compound - Google Patents [patents.google.com]
- 2. 443770-52-3|3,5-Dibromo-2,4-dimethoxypyridine|BLD Pharm [bldpharm.com]
- 3. 96246-00-3|3-Bromo-2,4-dimethoxypyridine|BLD Pharm [bldpharm.com]
- 4. 1215809-13-4|3-Bromo-2-(2-chlorophenoxy)pyridine|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. 1826110-10-4|5-Bromo-2,6-dimethoxypyridin-3-ol|BLD Pharm [bldpharm.com]
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